Ethyl 2-(pyrrolidin-3-yl)benzoate
Description
Ethyl 2-(pyrrolidin-3-yl)benzoate is a heterocyclic benzoate ester featuring a pyrrolidine ring substituted at the 2-position of the benzoate moiety. The compound combines the aromatic benzoate scaffold with a saturated five-membered nitrogen-containing ring (pyrrolidine), which confers unique stereochemical and electronic properties. Pyrrolidine derivatives are widely explored in medicinal chemistry due to their conformational flexibility and ability to engage in hydrogen bonding, making them valuable in drug design . Ethyl benzoate esters, such as ethyl 4-(dimethylamino)benzoate, are known for their roles in polymerization reactions and material science, where substituent position and electronic effects critically influence reactivity .
Properties
Molecular Formula |
C13H17NO2 |
|---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
ethyl 2-pyrrolidin-3-ylbenzoate |
InChI |
InChI=1S/C13H17NO2/c1-2-16-13(15)12-6-4-3-5-11(12)10-7-8-14-9-10/h3-6,10,14H,2,7-9H2,1H3 |
InChI Key |
SNPUVSUVVISZTM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C2CCNC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(pyrrolidin-3-yl)benzoate typically involves the esterification of 2-(pyrrolidin-3-yl)benzoic acid with ethanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Esterification Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and improves safety.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(pyrrolidin-3-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The pyrrolidine ring can be oxidized to form pyrrolidinone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Major Products
Oxidation: Pyrrolidinone derivatives
Reduction: Ethyl 2-(pyrrolidin-3-yl)benzyl alcohol
Substitution: Various substituted benzoate esters
Scientific Research Applications
Ethyl 2-(pyrrolidin-3-yl)benzoate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies investigating the pharmacological effects of pyrrolidine derivatives.
Industrial Applications: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(pyrrolidin-3-yl)benzoate is primarily related to its interaction with biological targets such as enzymes and receptors. The pyrrolidine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to various pharmacological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Diversity and Functional Groups
Ethyl benzoate derivatives vary significantly based on substituent type, position, and linker chemistry. Key analogs include:
Key Observations :
- Heterocyclic Influence : Pyridazine (I-6230) and isoxazole (I-6273) substituents may enhance π-π stacking or hydrogen-bonding interactions, whereas pyrrolidine offers conformational flexibility and basicity due to its tertiary amine .
- Reactivity: Ethyl 4-(dimethylamino)benzoate exhibits higher reactivity in resin polymerization due to electron-donating para-substituents, whereas ortho-substituted analogs like the target compound may prioritize steric effects over electronic modulation .
Physicochemical Properties
- Solubility: Alkyl benzoates like ethyl benzoate are generally lipophilic, but polar substituents (e.g., pyrrolidine, pyridazine) can improve aqueous solubility. For example, ethyl 4-(dimethylamino)benzoate shows moderate water solubility (~1.2 mg/mL) due to its tertiary amine .
- Thermal Stability : Pyrrolidine’s saturated ring may enhance thermal stability compared to aromatic heterocycles (e.g., pyridazine in I-6230), which could decompose at elevated temperatures .
Data Tables
Table 1. Comparative Analysis of Ethyl Benzoate Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
